molecular formula C22H14N2O2S B244780 N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B244780
M. Wt: 370.4 g/mol
InChI Key: WXMXGHKXDXCIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide works by binding to the ATP-binding site of EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to have potent anti-cancer activity in various preclinical models, including lung, breast, and head and neck cancers. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to have minimal toxicity and side effects in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of EGFR tyrosine kinase, its ability to enhance the efficacy of chemotherapy and radiotherapy, and its minimal toxicity and side effects. However, its limitations include its poor solubility and bioavailability, which may limit its clinical application.

Future Directions

There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide, including the development of more potent and selective inhibitors of EGFR tyrosine kinase, the identification of biomarkers for patient selection and monitoring of treatment response, and the investigation of combination therapies with other targeted agents and immunotherapies. In addition, the development of novel drug delivery systems and formulations may improve the solubility and bioavailability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide, thereby enhancing its clinical application.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide can be synthesized through a multistep process involving the condensation of 2-aminobenzothiazole with 2-bromo-1-(4-fluorophenyl)ethanone, followed by the reaction of the resulting intermediate with 2-aminobenzofuran-3-carboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR tyrosine kinase, a key signaling pathway involved in cancer progression. N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

Molecular Formula

C22H14N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H14N2O2S/c25-21(19-13-14-7-1-5-11-18(14)26-19)23-16-9-3-2-8-15(16)22-24-17-10-4-6-12-20(17)27-22/h1-13H,(H,23,25)

InChI Key

WXMXGHKXDXCIEZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4

Origin of Product

United States

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